molecular formula C4H10N2S B7725359 N'-propan-2-ylcarbamimidothioic acid

N'-propan-2-ylcarbamimidothioic acid

Cat. No.: B7725359
M. Wt: 118.20 g/mol
InChI Key: POXAIQSXNOEQGM-UHFFFAOYSA-N
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Description

N’-propan-2-ylcarbamimidothioic acid: is an organic compound that belongs to the class of carbamimidothioic acids This compound is characterized by the presence of a carbamimidothioic acid group attached to a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-propan-2-ylcarbamimidothioic acid typically involves the reaction of isopropylamine with carbon disulfide, followed by the addition of a suitable oxidizing agent. The reaction conditions often include a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of N’-propan-2-ylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N’-propan-2-ylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions where the carbamimidothioic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamimidothioic acid derivatives.

Scientific Research Applications

N’-propan-2-ylcarbamimidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-propan-2-ylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N’-methylcarbamimidothioic acid
  • N’-ethylcarbamimidothioic acid
  • N’-butylcarbamimidothioic acid

Comparison: N’-propan-2-ylcarbamimidothioic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N'-propan-2-ylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-3(2)6-4(5)7/h3H,1-2H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXAIQSXNOEQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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